Factor D Inhibitory Potency: Pelecopan vs. Danicopan
Pelecopan (BCX9930) demonstrates comparable inhibitory potency against purified human factor D (IC50 = 14.3 nM) [1] relative to the alternative oral Factor D inhibitor Danicopan (IC50 = 15 nM in a cell-free assay) [2]. While both compounds exhibit similar target engagement, Pelecopan's selectivity profile against off-target serine proteases is more extensive, with IC50 values >28-50 µM for most tested enzymes, whereas Danicopan's selectivity was evaluated against 12 serine proteases at a single concentration of 10 µM .
| Evidence Dimension | Inhibition of purified human Factor D |
|---|---|
| Target Compound Data | IC50 = 14.3 nM |
| Comparator Or Baseline | Danicopan: IC50 = 15 nM |
| Quantified Difference | ~0.7 nM difference |
| Conditions | Esterolytic assay with synthetic substrate (Pelecopan); cell-free assay (Danicopan) |
Why This Matters
The comparable potency ensures target engagement, but Pelecopan's broader selectivity characterization provides greater confidence in minimizing off-target effects in research applications.
- [1] Chen X, et al. Preclinical Characterization of BCX9930, a Potent Oral Complement Factor D Inhibitor, Targeting Alternative Pathway-Mediated Diseases Including Paroxysmal Nocturnal Hemoglobinuria (PNH). Blood. 2020;136(Supplement 1):32. View Source
- [2] Danicopan. Anjiechem. Accessed April 2026. View Source
